1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole
Description
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is a substituted pyrrole derivative characterized by two 4-chlorophenyl groups at positions 1 and 2 of the pyrrole ring and an ethyl group at position 4. The synthesis of analogous compounds, such as 1,2-bis(4-chlorophenyl)-5-methyl-1H-pyrrole, involves condensation reactions between 1-(4-chlorophenyl)pentane-1,4-dione and substituted anilines, yielding high-purity products (e.g., 95% isolated yield for the methyl variant) .
Properties
Molecular Formula |
C18H15Cl2N |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-5-ethylpyrrole |
InChI |
InChI=1S/C18H15Cl2N/c1-2-16-11-12-18(13-3-5-14(19)6-4-13)21(16)17-9-7-15(20)8-10-17/h3-12H,2H2,1H3 |
InChI Key |
MMLXTCJTLWVWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization using ammonium acetate to yield the desired pyrrole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The methyl variant achieves a 95% yield, suggesting that analogous ethyl derivatives may also be synthesized efficiently under similar conditions .
Pyrrolo[1,2-c]pyrimidine Derivatives
Compounds such as ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate () and ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate () feature fused pyrrolo-pyrimidine cores with ester and aromatic substituents.
Table 2: Physicochemical and Structural Comparisons
Key Differences :
- The pyrrolo-pyrimidine derivatives exhibit higher molecular weights (~400–420 g/mol) due to their fused ring systems and additional functional groups, which may limit blood-brain barrier permeability compared to simpler pyrroles.
Chlorophenyl-Containing Heterocycles in Agrochemicals
Fenvalerate (), a pyrethroid insecticide, shares the 4-chlorophenyl motif but features a cyano-phenoxybenzyl ester structure.
Table 3: Functional and Environmental Comparisons
Tetrahydropyrimidine Analogs
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares a chlorophenyl group but differs in core structure (tetrahydropyrimidine vs. pyrrole).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
